N-phenyl-N-4-piperidinyl-cyclopropanecarboxamide,monohydrochloride
Overview
Description
Cyclopropyl norfentanyl (hydrochloride) is an analytical reference material that is structurally similar to known opioids. It is a presumptive metabolite of cyclopropyl fentanyl and is primarily used in research and forensic applications .
Mechanism of Action
Fentanyl analogs are known to interact with opioid receptors in the body . The interaction with these receptors can lead to a variety of effects, including pain relief, sedation, and euphoria . The metabolism of these compounds generally involves reactions like hydrolysis, hydroxylation (and further oxidation steps), N - and O -dealkylation and O -methylation . Furthermore, phase II metabolic reactions can be expected comprising glucuronide or sulfate conjugate formation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cyclopropyl norfentanyl (hydrochloride) involves the cyclopropanation of norfentanyl. The reaction typically requires a cyclopropylating agent such as cyclopropyl bromide in the presence of a base like sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products.
Industrial Production Methods: Industrial production of cyclopropyl norfentanyl (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is often purified using recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: Cyclopropyl norfentanyl (hydrochloride) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the cyclopropyl ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted cyclopropyl derivatives.
Scientific Research Applications
Cyclopropyl norfentanyl (hydrochloride) is widely used in scientific research, particularly in the fields of:
Chemistry: As a reference standard for analytical methods such as mass spectrometry and chromatography.
Biology: To study the metabolic pathways and biotransformation of fentanyl analogs.
Medicine: In forensic toxicology to detect and quantify fentanyl analogs in biological samples.
Industry: Used in the development of new analytical techniques for the detection of synthetic opioids
Comparison with Similar Compounds
Cyclopropyl norfentanyl (hydrochloride) is unique due to its cyclopropyl group, which imparts distinct chemical and pharmacological properties. Similar compounds include:
- Cyclopropyl fentanyl
- Cyclobutyl fentanyl
- Cyclopentyl fentanyl
- Cyclohexyl fentanyl
- 2,2,3,3-Tetramethylcyclopropyl fentanyl
These compounds differ in the size and substitution pattern of the alicyclic ring, which affects their metabolic stability and receptor binding affinity .
Properties
IUPAC Name |
N-phenyl-N-piperidin-4-ylcyclopropanecarboxamide;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O.ClH/c18-15(12-6-7-12)17(13-4-2-1-3-5-13)14-8-10-16-11-9-14;/h1-5,12,14,16H,6-11H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRQQOUNKQBWVTN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N(C2CCNCC2)C3=CC=CC=C3.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801037131 | |
Record name | Cyclopropyl norfentanyl hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801037131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.79 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1432-04-8 | |
Record name | Cyclopropyl norfentanyl hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801037131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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